Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)9(13)8-6-7(12)4-5-14-8/h4-6,9H,13H2,1-3H3,(H2,12,14) |
InChI Key |
KQWMDGIYECOWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=CC(=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Starting from 2-Aminopyridine Derivatives
A common approach starts with 2-aminopyridine derivatives, which are functionalized at the 4-position to introduce the amino group and then coupled with an alpha-amino acid derivative bearing the tert-butyl ester.
Step 1: Halogenation and Amination of Pyridine Ring
2-Amino-5-halogenated pyridines (X = F, Cl, Br, I) undergo nucleophilic substitution or coupling reactions with amines such as piperazine or directly with amine nucleophiles under copper-catalyzed conditions.
Step 2: Coupling and Protection
The amino-substituted pyridine intermediate is reacted with di-tert-butyl dicarbonate to protect the amino group as a tert-butyl carbamate, facilitating further synthetic steps without side reactions.
- Typical conditions: Reaction in solvents such as 1,4-dioxane or tetrahydrofuran at room temperature to 35°C, stirring for several hours (up to 18 h) under inert atmosphere (nitrogen).
Step 3: Introduction of the Alpha-Amino Ester Moiety
The amino acid moiety (e.g., glycine derivative) is introduced via coupling reactions, often mediated by carbodiimide reagents or other peptide coupling agents, to form the amino-substituted acetate ester.
Step 4: Final Deprotection and Purification
After the desired substitutions and protections, the compound is purified by column chromatography and, if necessary, deprotected to yield the free amino groups.
Representative Synthetic Procedure (Adapted from Patent CN111995569A and ChemicalBook Data)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-5-bromopyridine (1.0 eq), piperazine (2.2–10 eq), CuI (0.01–0.1 eq), ligand (0.02–0.3 eq), alkaline substance (1.1–6 eq), solvent (e.g., DMF or dioxane), nitrogen atmosphere, 90–140°C, stirring | Copper-catalyzed coupling to form 5-(piperazine-1-yl)pyridine-2-amine intermediate | Not specified |
| 2 | 5-(piperazine-1-yl)pyridine-2-amine (1.0 eq), di-tert-butyl dicarbonate (0.95–1.1 eq), solvent 2 (e.g., 1,4-dioxane), 20–35°C, stirring until clear, reaction time ~18 h | Boc protection of amino group to form tert-butyl carbamate derivative | ~85% (reported for similar compounds) |
| 3 | Coupling with alpha-amino acid derivatives (e.g., glycine tert-butyl ester) using peptide coupling agents under mild conditions | Formation of this compound | Not specified |
Ligands and Catalysts Used
- Copper(I) iodide (CuI) as catalyst.
- Ligands such as sarcosine, N-methylglycine, proline, 8-hydroxyquinoline, phenanthroline, and others to enhance coupling efficiency.
- Alkaline substances (bases) like potassium carbonate or sodium carbonate to facilitate the reaction.
Purification Techniques
- Filtration of reaction mixtures to remove solids.
- Concentration of filtrates under reduced pressure.
- Column chromatography using silica gel with eluents such as ethyl acetate and hexane mixtures for isolation of pure products.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and molecular formula.
- Infrared (IR) Spectroscopy : To verify functional groups such as carbamate and amino groups.
- Melting Point and Elemental Analysis : For further purity confirmation.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting Material | 2-Amino-5-halogenated pyridine | 1.0 eq |
| Amination Agent | Piperazine or other amines | 2.2–10 eq |
| Catalyst | Copper(I) iodide (CuI) | 0.01–0.1 eq |
| Ligands | Sarcosine, proline, phenanthroline, etc. | 0.02–0.3 eq |
| Base | Potassium carbonate, sodium carbonate | 1.1–6 eq |
| Solvent | DMF, 1,4-dioxane, tetrahydrofuran | 10–100 mL per reaction scale |
| Temperature | 20–140°C (depending on step) | Step 1: 90–140°C; Step 2: 20–35°C |
| Reaction Time | 4–18 hours | Varies by step |
| Yield | Boc-protected intermediate | ~85% reported |
Research Perspectives and Challenges
- Cost Efficiency : The copper-catalyzed method reduces reliance on expensive starting materials and simplifies the process.
- Purity Improvement : The use of ligands and controlled reaction conditions enhances product purity.
- Scalability : The method is adaptable for scale-up due to mild reaction conditions and straightforward purification.
- Functional Group Compatibility : Boc protection allows selective reactions on amino groups without side reactions.
- Potential Challenges : Regioselectivity in pyridine substitution and controlling side reactions during amination and protection steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate: The Boc-protected amino group and pyridin-4-yl substituent alter electronic density compared to the target compound. The 4-pyridyl nitrogen may engage in axial coordination, whereas the 2-aminopyridinyl group in the target compound offers both hydrogen bonding and π-π stacking opportunities .
Ester Group Variations
- The Boc-protected amino group at pyridine position 6 may sterically hinder interactions compared to the 4-aminopyridin-2-yl group in the target compound .
- Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (C₁₀H₁₄ClNO₃): The methyl ester and methoxy group enhance solubility but reduce metabolic stability. The protonated amino group (as HCl salt) improves crystallinity, a property less predictable for the tert-butyl analog .
Structural and Functional Data Tables
Table 1: Key Structural Comparisons
Biological Activity
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological interactions, supported by relevant studies and data.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 250.30 g/mol. Its structure features a tert-butyl group, an amino group, and a pyridine ring, which contribute to its biological activity.
Key Structural Features:
- Tert-butyl group: Enhances lipophilicity and stability.
- Amino group: Facilitates hydrogen bonding and interaction with biological targets.
- Pyridine ring: Involved in receptor binding and enzymatic interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 4-aminopyridine under basic conditions. This nucleophilic substitution is often performed in solvents like acetonitrile or dimethylformamide at elevated temperatures to achieve high yields.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor ligand. Here are some key findings:
Enzyme Inhibition
-
Enzymatic Modulation:
- The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Specific studies have demonstrated its binding affinity to cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can be beneficial in cancer treatment, where CDK activity is often dysregulated .
- Case Study:
Receptor Binding
- Receptor Interactions:
- This compound has shown potential as a ligand for various receptors involved in cellular signaling pathways related to inflammation and growth.
- Its structural similarity to other biologically active molecules supports its role as a modulator of receptor activity.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Tert-butyl 2-amino-2-(pyridin-3-yl)acetate | Amino group at the 3-position of the pyridine ring | Altered reactivity affecting enzyme inhibition |
| Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | Contains a piperidine ring | Different pharmacological profile |
| Methyl 2-amino-2-(pyridin-2-yl)acetate | Lacks the tert-butyl group | Affects solubility and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
